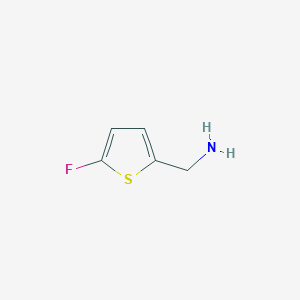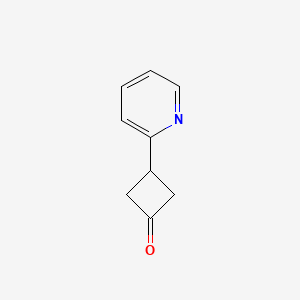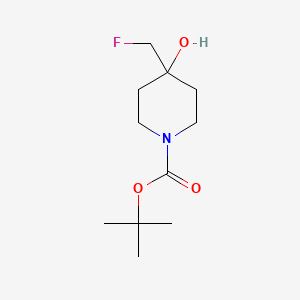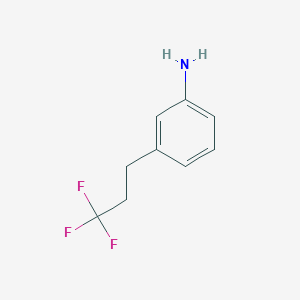
3-(3,3,3-Trifluoropropyl)aniline
Übersicht
Beschreibung
3-(3,3,3-Trifluoropropyl)aniline is a chemical compound with the molecular formula C9H10F3N . It has a molecular weight of 189.18 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-(3,3,3-Trifluoropropyl)aniline involves the transformation of the carboxylic group of 3-(nitrophenyl)propanoic acids into the trifluoromethyl group by SF4 . The yield of this synthesis is reported to be 95% .Molecular Structure Analysis
The InChI code for 3-(3,3,3-Trifluoropropyl)aniline is 1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(3,3,3-Trifluoropropyl)aniline is a liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Studies have demonstrated methods for synthesizing isomeric trifluoromethyl-substituted anilines from nitrobenzaldehydes, emphasizing key synthesis steps and transformations (Trofymchuk et al., 2015).
- Chemical Reactivity : Research on the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes using trifluoromethyl-substituted anilines highlights their efficiency as monodentate transient directing groups in chemical reactions (Wang et al., 2019).
Applications in Material Science
- Nonlinear Optical Materials : Anilines with trifluoromethyl groups have been studied for their potential use in nonlinear optical (NLO) materials. Vibrational analysis and theoretical studies provide insights into the structural and electronic properties of these compounds (Revathi et al., 2017).
- Radical Trifluoromethylation : The development of methods for visible-light-induced radical trifluoromethylation of anilines has implications for producing fluorine-containing molecules and heterocyclic compounds, which are valuable in various material science applications (Xie et al., 2014).
Analytical and Sensing Applications
- Gas Sensing Properties : Aniline reduced graphene oxide, modified with trifluoromethyl groups, has been investigated for NH3 gas sensing applications, demonstrating high sensitivity and excellent recovery (Huang et al., 2013).
Photophysical and Electrochemical Applications
- Fluorescent Molecules : Research into small fluorescent molecules with trifluoromethyl groups reveals their high fluorescence quantum yields and potential as enzyme probes in biomedical applications (Ogawa et al., 2019).
- Electrochemical CO2 Reduction : Studies on rhenium(I) fac-tricarbonyl complexes containing trifluoromethyl-substituted anilines explore their potential in electrochemical CO2 reduction, demonstrating high efficiency and turnover frequencies (Talukdar et al., 2020).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(3,3,3-trifluoropropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHLJRXNGQAQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3,3-Trifluoropropyl)aniline | |
CAS RN |
1384428-29-8 | |
| Record name | 3-(3,3,3-trifluoropropyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)



![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)
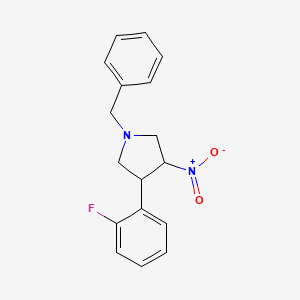
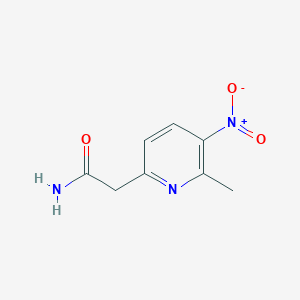
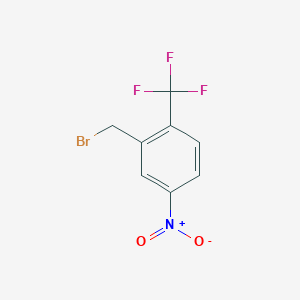
![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)
